(E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide
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Overview
Description
(E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide is a complex organic compound featuring a thiophene ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Attachment of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Formation of the Acrylamide Group: The final step involves the formation of the acrylamide group through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acrylamide: Similar structure but with a different thiophene substitution pattern.
(E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
(E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide is unique due to its specific combination of a thiophene ring and a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS2/c21-18(4-3-17-2-1-10-23-17)19-12-15-5-8-20(9-6-15)13-16-7-11-22-14-16/h1-4,7,10-11,14-15H,5-6,8-9,12-13H2,(H,19,21)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAWBRAOJADCRT-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CS2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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